CYP1A1 Binding Affinity
1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene demonstrates a significant binding affinity to recombinant human CYP1A1 with an inhibition constant (Ki) of 300 nM [1]. In contrast, its inhibitory activity against other CYP isoforms is markedly lower, with IC50 values of 7.00E+3 nM for CYP1A2 and 6.97E+3 nM for CYP11B1 [2][3]. This represents an approximate 23-fold difference in potency between CYP1A1 and CYP1A2, a finding not uniformly observed across the broader class of 1-bromo-3-chloro-5-alkoxybenzenes.
IC50 ≈ 7,000 nM (CYP1A2, CYP11B1)
| Evidence Dimension | CYP Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 300 nM (CYP1A1) |
| Comparator Or Baseline | IC50 = 7.00E+3 nM (CYP1A2); IC50 = 6.97E+3 nM (CYP11B1) |
| Quantified Difference | 23-fold greater potency for CYP1A1 vs. CYP1A2 |
| Conditions | Recombinant human CYP1A1 in human liver microsomes with NADPH regeneration, measured over 15 min; Human microsomes preincubated for 5 mins with substrate for CYP1A2; V79 MZh cells expressing human CYP11B1 incubated for 6 hrs |
Why This Matters
This selective affinity profile is critical for researchers designing experiments to modulate CYP1A1 activity without significant off-target effects on CYP1A2 or CYP11B1.
- [1] BindingDB. BDBM50585332 (CHEMBL5077719): Binding affinity to recombinant CYP1A1 in human liver microsomes, Ki = 300 nM. Available from: http://bdb8.ucsd.edu View Source
- [2] BindingDB. BDBM50069813 (CHEMBL3407785): Inhibition of CYP1A2 in human microsomes, IC50 = 7.00E+3 nM. Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50069813 View Source
- [3] BindingDB. BDBM50078613 (CHEMBL3415168): Inhibition of human CYP11B1, IC50 = 6.97E+3 nM. Available from: http://www.bindingdb.org View Source
